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Compound of Interest

4-Chloro-1-ethyl-3-methyl-1H-
Compound Name:
pyrazole-5-carbaldehyde

Cat. No.: B1454384

In the landscape of modern medicinal chemistry and materials science, heterocyclic
compounds form the bedrock of innovation. Among these, the pyrazole nucleus, a five-
membered ring with two adjacent nitrogen atoms, stands out for its remarkable versatility and
prevalence in a multitude of biologically active compounds.[1][2] Its unique electronic properties
and ability to act as a scaffold for diverse functionalization have cemented its role in
blockbuster drugs ranging from anti-inflammatory agents like Celecoxib to anti-obesity drugs
like Rimonabant.[2]

This guide focuses on a specific, highly functionalized derivative: 4-Chloro-1-ethyl-3-methyl-
1H-pyrazole-5-carbaldehyde (CAS Number: 749192-75-4).[3] This molecule is not an end-
product but a strategic building block, a pivotal intermediate for researchers and drug
development professionals. The presence of four distinct substituents on the pyrazole ring—a
chloro group at the 4-position, an ethyl group on the N1 nitrogen, a methyl group at the 3-
position, and a reactive carbaldehyde (formyl) group at the 5-position—provides a rich platform
for synthetic exploration. The aldehyde group, in particular, serves as a versatile chemical
handle for constructing more complex molecular architectures, making this compound a
valuable starting point for the synthesis of novel therapeutic agents and functional materials.[1]

This document provides a comprehensive technical overview, from its fundamental properties
and synthesis to its application potential, grounded in established chemical principles and
methodologies.
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Physicochemical and Structural Data

A precise understanding of a compound's physical and chemical properties is fundamental to
its application in any research or development setting. The data for 4-Chloro-1-ethyl-3-
methyl-1H-pyrazole-5-carbaldehyde is summarized below.

Property Value Source
CAS Number 749192-75-4 Parchem[3]
Molecular Formula C7H9CIN20 PubChem|[4]
Molecular Weight 172.61 g/mol PubChem[4]

4-chloro-1-ethyl-3-methyl-1H-
IUPAC Name PubChem[4]
pyrazole-5-carbaldehyde

Canonical SMILES CCN1IN=C(C(=C1C=0)CI)C PubChem[4]
Predicted: White to light yellow

Appearance id Inferred
soli

Soluble in common organic
Solubility solvents (e.g., DCM, Ethyl Inferred
Acetate, DMF)

Core Synthesis Methodology: The Vilsmeier-Haack
Reaction

The introduction of a formyl group onto an electron-rich heterocyclic ring is most efficiently
achieved via the Vilsmeier-Haack reaction.[5][6] This reaction is the cornerstone for
synthesizing pyrazole-5-carbaldehydes and is characterized by its reliability and use of
common, affordable reagents.[5]

Mechanism of Action

The reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent,
followed by the electrophilic substitution of the pyrazole ring.
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» Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile,
attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCIs). This
generates a tetrahedral intermediate which then collapses, eliminating a phosphate
equivalent to form the highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.
[6] This step is highly exothermic and must be performed under anhydrous conditions at low
temperatures (0-5 °C) to prevent decomposition.

» Electrophilic Aromatic Substitution: The electron-rich pyrazole ring attacks the electrophilic
carbon of the Vilsmeier reagent. The N-ethyl and C-methyl groups on the pyrazole ring are
electron-donating, which activates the ring system and directs the formylation to the C5
position. The resulting iminium ion intermediate is then hydrolyzed during the aqueous
workup to yield the final aldehyde product.
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General Vilsmeier-Haack Mechanism

Vilsmeier Reagent Formation

POCls
Vilsmeier Reagent

+POCIs (Chloroiminium ion)
DMF

Electrophilic Substitution
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Caption: Step-by-step synthesis workflow.
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Step-by-Step Procedure:

e Vilsmeier Reagent Preparation (Causality: Controlled formation of the electrophile): In a 250
mL three-necked, oven-dried round-bottom flask equipped with a magnetic stir bar and a
dropping funnel, add anhydrous DMF (3.0 equivalents). Cool the flask in an ice bath to 0 °C.
Slowly add POCIs (4.0 equivalents) dropwise via the dropping funnel over 30-45 minutes,
ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C
for an additional 30 minutes. The formation of a solid white salt may be observed. This
controlled addition is critical to manage the exothermic reaction and prevent reagent
degradation.

o Formylation Reaction (Causality: Electrophilic attack): Dissolve the starting pyrazole
precursor (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM. Add this solution
dropwise to the prepared Vilsmeier reagent at 0-5 °C. After the addition is complete, remove
the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to
80-90 °C and maintain for 2-4 hours. Heating provides the necessary activation energy for
the electrophilic substitution on the pyrazole ring.

o Reaction Monitoring (Causality: Ensuring completion): Monitor the reaction's progress using
Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. A small
aliquot is carefully quenched in a separate vial with ice and NaHCOs solution, then extracted
with ethyl acetate for spotting. The disappearance of the starting material spot indicates the
reaction is complete.

e Workup and Isolation (Causality: Product separation and neutralization): Once complete,
cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture
of crushed ice and water. Very slowly and carefully, pour the reaction mixture into the ice
water with vigorous stirring. This step quenches any remaining reactive POClIs and the
Vilsmeier reagent in a highly exothermic process that must be controlled. Neutralize the
acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

o Extraction and Purification (Causality: Isolation of the organic product): Transfer the
neutralized aqueous mixture to a separatory funnel and extract the product with
dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine
(saturated NaCl solution), dry over anhydrous MgSOa, filter, and concentrate under reduced
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pressure using a rotary evaporator to yield the crude product. If necessary, purify further by
flash column chromatography on silica gel.

Applications in Research and Drug Development

4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde is a strategic precursor, not a final
drug. Its value lies in the synthetic versatility of the aldehyde group, which serves as a gateway
to a vast array of other functional groups and heterocyclic systems. Pyrazole-based
compounds derived from such intermediates have shown a wide spectrum of biological
activities, including anti-inflammatory, antimicrobial, and anticancer properties. [1][2][7] Key
Synthetic Transformations:

o Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (4-
Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid), a key intermediate for creating
amides and esters with potential biological activity. [8]* Reductive Amination: Reaction with
primary or secondary amines in the presence of a reducing agent (e.g., NaBHsCN) yields
substituted amines.

o Wittig Reaction: Conversion to alkenes, allowing for carbon chain extension.

o Condensation Reactions: Formation of Schiff bases (imines) by reacting with primary
amines. These Schiff bases are themselves important pharmacophores and can be used to
form more complex heterocyclic rings. [1]

4-Chloro-1-ethyl-3-methyl-

1H-pyrazole-5-carbaldehyde

Condensation
[RNH2]

Substituted Amine Schiff Base / Imine

Reductive Amination
[R2NH, NaBH3CN]

Oxidation
[KMnOa4, etc.]

Wittig Reaction
[PhsP=CHR]

Carboxylic Acid
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Caption: Key synthetic routes from the aldehyde intermediate.

The strategic placement of the chloro, ethyl, and methyl groups further allows for fine-tuning of
steric and electronic properties, such as lipophilicity and metabolic stability, which are critical
parameters in drug design.

Conclusion

4-Chloro-1-ethyl-3-methyl-1H-pyrazole-5-carbaldehyde is a highly valuable and versatile
intermediate in synthetic organic chemistry. Its efficient synthesis via the Vilsmeier-Haack
reaction and the rich reactivity of its aldehyde functional group provide a robust platform for the
development of novel, complex molecules. For researchers in drug discovery and materials
science, this compound represents a key starting point for accessing new chemical entities with
significant potential for biological activity and advanced applications.
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 To cite this document: BenchChem. [Introduction: The Strategic Importance of Substituted
Pyrazoles]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1454384#4-chloro-1-ethyl-3-methyl-1h-pyrazole-5-
carbaldehyde-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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